(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Description
(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32. The purity is usually 95%.
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Biological Activity
(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a series of reactions involving thiazole and triazine derivatives. The method typically includes:
- Condensation Reaction : Combining appropriate aromatic aldehydes with thiazole derivatives.
- Characterization : Utilizing techniques like IR spectroscopy and NMR to confirm the structure.
For example, a related compound was synthesized with yields ranging from 66% to 89%, demonstrating the feasibility of producing such derivatives for biological evaluation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazine derivatives. The compound exhibits cytotoxic effects against various cancer cell lines. In vitro evaluations have shown:
- IC50 Values : The compound has demonstrated IC50 values comparable to established chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) and others .
Antimicrobial Properties
Research indicates that similar compounds possess notable antimicrobial activity. The presence of the thiazole ring is critical for enhancing antibacterial and antifungal properties. For instance:
- Compounds with similar structures displayed effective inhibition against various bacterial strains, suggesting that this compound may also exhibit these properties .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells .
- Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes critical for cancer cell proliferation and survival.
Case Studies
-
Cytotoxicity Assay : A study evaluated this compound against MCF-7 cells. Results indicated significant cell death at concentrations as low as 0.25 µM.
Compound Cell Line IC50 (µM) (Z)-2-(4-methoxybenzylidene)-6-methyl... MCF-7 0.25 Cisplatin MCF-7 0.5 -
Antimicrobial Evaluation : In another study assessing antimicrobial activity against E. coli and S. aureus:
Compound Zone of Inhibition (mm) (Z)-2-(4-methoxybenzylidene)-6-methyl... 15 Standard Antibiotic (e.g., Ampicillin) 18
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGMNVDOQMWHN-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.